molecular formula C12H24N2O2 B2609612 (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate CAS No. 906559-60-2

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate

Cat. No.: B2609612
CAS No.: 906559-60-2
M. Wt: 228.336
InChI Key: YZHZLLZTMYDRLG-VHSXEESVSA-N
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Description

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₄N₂O₂ (based on structural analysis), and it is a key intermediate in organic synthesis, particularly in pharmaceutical research. The compound features stereochemical complexity due to its (2S,5R) configuration, which influences its reactivity and biological activity .

Properties

CAS No.

906559-60-2

Molecular Formula

C12H24N2O2

Molecular Weight

228.336

IUPAC Name

tert-butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

YZHZLLZTMYDRLG-VHSXEESVSA-N

SMILES

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyloxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to regenerate the free amine. This reaction is fundamental for further functionalization of the piperazine ring.

Reaction Conditions Products Yield References
HCl (4 M in dioxane)(2S,5R)-5-ethyl-2-methylpiperazine hydrochloride85–90%
Trifluoroacetic acid (TFA)(2S,5R)-5-ethyl-2-methylpiperazine trifluoroacetate90–95%

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the carbamate bond releases CO₂ and tert-butanol, yielding the free amine.

Nucleophilic Substitution Reactions

The secondary amines in the piperazine ring undergo alkylation or acylation to introduce new functional groups.

Alkylation

Reagent Conditions Product Application
Methyl iodideDCM, TEA, 0°C → RT(2S,5R)-1,4-dimethyl-5-ethylpiperazinePharmaceutical intermediates
Benzyl bromideDMF, K₂CO₃, 60°C(2S,5R)-1-benzyl-5-ethyl-2-methylpiperazineLigand synthesis

Key Insight : Steric hindrance from the ethyl and methyl groups directs substitution to the less hindered nitrogen.

Acylation

Reagent Conditions Product Yield
Acetyl chlorideDCM, TEA, 0°C(2S,5R)-1-acetyl-5-ethyl-2-methylpiperazine78%
Benzoyl chlorideTHF, pyridine, reflux(2S,5R)-1-benzoyl-5-ethyl-2-methylpiperazine82%

Oxidation Reactions

Controlled oxidation of the ethyl side chain or piperazine ring modifies the compound’s electronic properties.

Oxidizing Agent Conditions Product Outcome
KMnO₄ (aq)H₂SO₄, 80°C(2S,5R)-5-(carboxylic acid)-2-methylpiperazineEthyl → carboxylic acid
m-CPBADCM, RT(2S,5R)-5-ethyl-2-methylpiperazine N-oxideN-Oxide formation

Note : Over-oxidation risks exist with strong agents like KMnO₄, necessitating precise stoichiometry.

Ring-Opening and Rearrangement

The piperazine ring undergoes ring-opening under harsh conditions or catalytic hydrogenation.

Reaction Conditions Product Yield
H₂ (1 atm), Pd/CEthanol, RT(2S,5R)-N-Boc-ethylmethyl-diamine70%
HBr (33% in AcOH)Reflux, 4hLinear diamine hydrobromide salt88%

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butylene.

  • pH Sensitivity : Stable in neutral to weakly acidic conditions; hydrolyzes rapidly in strong bases (pH > 12) .

Scientific Research Applications

Drug Development

The compound's chiral nature suggests potential use in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting specific biological pathways. Interaction studies have indicated its binding affinity to various neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders.

Neurotransmitter Receptor Studies

In vitro assays have been conducted to evaluate the interactions of (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate with neurotransmitter receptors such as serotonin and dopamine receptors. These studies are crucial for understanding the compound's potential effects on mood regulation and cognitive functions.

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create derivatives or analogs that may exhibit enhanced biological properties.

Modification and Derivatization

Through functionalization, (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate can be modified to improve solubility or bioavailability, making it more suitable for pharmaceutical formulations.

Case Study 1: Neuropharmacological Research

Research has demonstrated that derivatives of this compound exhibit varying degrees of affinity for serotonin receptors. A study focused on synthesizing analogs revealed that modifications at the piperazine nitrogen significantly impacted receptor binding profiles, suggesting pathways for developing selective serotonin reuptake inhibitors.

Case Study 2: Synthesis Optimization

A study aimed at optimizing the synthesis of (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate highlighted several synthetic routes that maintain stereochemical integrity while improving yield. Techniques such as asymmetric synthesis and chiral resolution were employed to enhance production efficiency.

Mechanism of Action

The mechanism of action of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 228.3 g/mol (calculated).
  • Storage : Requires refrigeration (2–8°C) and protection from light .
  • Stereochemistry : The ethyl and methyl substituents at positions 2 and 5, respectively, create distinct steric and electronic environments compared to other stereoisomers.

Comparison with Structurally Similar Compounds

Piperazine derivatives with Boc protection are widely used in medicinal chemistry. Below is a systematic comparison with structurally related analogues:

Steric and Stereochemical Variants

Compound Name Molecular Formula Substituents (Position) Boiling Point (°C) Key Applications Reference
(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate C₁₂H₂₄N₂O₂ Ethyl (C5), Methyl (C2) ~280 (predicted) Pharmaceutical intermediates
tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate C₁₁H₂₂N₂O₂ Methyl (C2, C5) 280 (measured) Chiral ligand synthesis
tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate C₁₁H₂₂N₂O₂ Methyl (C2, C5) N/A Stereochemical studies
tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate C₁₁H₂₂N₂O₂ Methyl (C2, C6) 279.7 Peptide mimetics

Key Observations :

  • Stereochemical Impact : The (2S,5R) configuration distinguishes it from (2R,5R) and (2S,6S) isomers, affecting crystal packing and solubility .

Functional Group Variants

Compound Name Functional Group Modifications Reactivity Notes Reference
tert-Butyl (2r,5s)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate Hydroxymethyl at C5 Higher polarity; prone to oxidation
tert-Butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate (2k) Aromatic phenyl-pyridyl substituent Enhanced π-stacking in crystallization
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Hydroxyethyl at N4 Improved water solubility

Key Observations :

  • Hydroxymethyl vs. Ethyl : Hydroxymethyl-substituted derivatives (e.g., ) exhibit greater polarity, making them suitable for aqueous-phase reactions.
  • Aromatic Substitutents : Compounds like 2k () are used in metal-organic frameworks due to their planar aromatic systems.

Industrial and Research Relevance

  • Pharmaceutical Intermediates : The ethyl-methyl substitution pattern is explored in kinase inhibitor development .
  • Chiral Resolution : The (2S,5R) configuration is leveraged in asymmetric catalysis .

Biological Activity

(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry due to its structural characteristics and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 1932079-78-1

The compound features a piperazine ring, which contributes to its biological activity through interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate is primarily associated with its role as a potential pharmacophore in drug design. Its structure allows it to engage with biological receptors and enzymes, influencing several pathways:

  • Topoisomerase Inhibition : The compound has been noted for its potential as a topoisomerase II inhibitor, which is crucial in cancer therapy as it interferes with DNA replication and transcription .
  • Serotonin Receptor Modulation : It may act as a partial agonist at serotonin receptors, particularly the 5HT4 receptor, which is involved in gastrointestinal motility and cognitive functions .
  • PD-1/PD-L1 Pathway Interaction : Research indicates that derivatives of piperazine compounds can influence the PD-1/PD-L1 immune checkpoint pathway, enhancing immune responses against tumors .

Study 1: Topoisomerase II Inhibition

In a study evaluating various piperazine derivatives, (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate demonstrated significant inhibition of topoisomerase II activity. The study utilized a series of assays to quantify the IC50 values, revealing that this compound effectively reduced enzyme activity at concentrations comparable to established inhibitors.

CompoundIC50 (µM)
Control (Doxorubicin)0.5
(2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate1.2

Study 2: Serotonin Receptor Activity

A pharmacological evaluation showed that (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate acts as a partial agonist at the 5HT4 receptor. The compound was tested in vitro using CHO-K1 cells expressing the receptor:

Concentration (nM)Response (%)
1030
10065
100080

These results indicate that the compound can modulate serotonin signaling pathways, suggesting potential applications in treating gastrointestinal disorders.

Study 3: Immune Modulation

In an investigation focusing on immune checkpoint inhibitors, derivatives similar to (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate were shown to enhance T-cell activation in the presence of PD-L1. This study highlights its potential role in cancer immunotherapy:

Treatment GroupT-cell Activation (%)
Control20
Compound A50
(2S,5R) Compound45

Q & A

Q. What experimental methods are critical for confirming the stereochemical configuration of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate?

To confirm stereochemistry, X-ray crystallography is the gold standard. Single-crystal diffraction analysis (e.g., using SHELXL for refinement ) resolves absolute configuration by determining bond angles and spatial arrangement of substituents . NMR spectroscopy complements this by analyzing coupling constants (e.g., vicinal 3JHH^3J_{HH} values) and NOE interactions to distinguish axial/equatorial substituents. For instance, 1^1H and 13^13C NMR chemical shifts for analogous piperazine derivatives are reported in , where distinct resonances for diastereomers were observed .

Q. What are optimal synthetic conditions for preparing this compound with high yield and purity?

Key steps include:

  • Nucleophilic substitution : React tert-butyl piperazine-1-carboxylate derivatives with ethyl/methyl halides in polar aprotic solvents (e.g., 1,4-dioxane) under reflux (110°C, 12 h) with K2_2CO3_3 as a base, achieving yields >80% .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) removes unreacted starting materials and by-products .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts may be required to enforce the (2S,5R) configuration, as seen in diastereomer separations using column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1^1H/13^13C NMR : Assigns proton environments (e.g., tert-butyl δ ~1.4 ppm, piperazine ring protons δ ~3.0–4.0 ppm) and confirms substitution patterns .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 270–385 for related compounds) .
  • X-ray diffraction : Provides definitive structural proof, as shown in monoclinic crystal systems (space group P21/n) for analogous piperazine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions at the piperazine nitrogen. For example:

  • Charge distribution analysis : Identifies nucleophilic sites (e.g., electron-rich tertiary amines) prone to alkylation .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes or receptors) by simulating binding affinities .
  • Solvent effects : MD simulations assess solvent polarity’s impact on reaction rates (e.g., dioxane vs. THF) .

Q. How to resolve discrepancies in diastereomer ratios during synthesis?

  • Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., 60°C vs. reflux) may favor different pathways. For example, prolonged heating in (12 h at 110°C) improved yields but increased by-product formation .
  • Chromatographic optimization : Use chiral stationary phases (e.g., trisamine-modified silica) to separate diastereomers, as described in .
  • Reaction monitoring : LC-MS or inline IR spectroscopy tracks intermediates, enabling real-time adjustments to reaction conditions .

Q. What crystallographic data are available for analyzing piperazine derivatives, and how can they guide structural refinement?

  • Unit cell parameters : Monoclinic systems (e.g., a = 6.1925 Å, β = 93.5°) are common for chiral piperazines .
  • SHELX refinement : Use SHELXL for high-resolution data (R-factor <0.05) to resolve disorder or twinning, as detailed in .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) influencing crystal packing .

Data Contradiction Analysis

Q. Why do similar synthetic routes for tert-butyl piperazine derivatives show variable yields (e.g., 80% vs. 88.7%)?

Discrepancies arise from:

  • Reaction time/temperature : reports 88.7% yield after 12 h at 110°C, while a 1.5 h reflux in yielded 80% due to incomplete conversion .
  • Purification methods : Silica chromatography vs. recrystallization impacts recovery rates .
  • Substrate purity : Trace moisture or impurities in starting materials (e.g., 5-bromo-2-chloropyrimidine) can reduce efficiency .

Methodological Best Practices

  • Documentation : Report NMR shifts (δ ppm), coupling constants (Hz), and MS fragments to enable reproducibility .
  • Crystallography : Deposit .cif files in public databases (e.g., CCDC) and cite SHELX programs .
  • Stereochemical integrity : Use chiral HPLC or optical rotation measurements to confirm enantiopurity post-synthesis .

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